Technical Guide: Lercanidipine 5-Desmethyl-5-Propyl Ester – Structural Characterization & Impurity Profiling
Technical Guide: Lercanidipine 5-Desmethyl-5-Propyl Ester – Structural Characterization & Impurity Profiling
Executive Summary
In the high-precision development of dihydropyridine (DHP) calcium channel blockers, impurity profiling is not merely a compliance exercise but a fundamental aspect of drug safety and efficacy. Lercanidipine 5-Desmethyl-5-Propyl Ester (LD-5-DPE) represents a critical process-related impurity (often identified as Impurity C in specific vendor catalogs, though pharmacopeial designations vary).
This guide provides a rigorous technical analysis of LD-5-DPE. Unlike the parent molecule, Lercanidipine, which possesses a methyl ester at the C5 position, this analog features a propyl ester. This structural deviation, typically arising from solvent-mediated transesterification, significantly alters the molecule's lipophilicity and chromatographic behavior. This document details the chemical structure, mechanistic origin, and self-validating analytical protocols required for its detection and control.
Chemical Identity and Structural Logic
Structural Architecture
Lercanidipine is a third-generation lipophilic DHP. Its efficacy relies on a specific asymmetry in its ester groups:
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Position 3: A bulky 1,1-dimethyl-2-(3,3-diphenylpropylamino)ethyl ester (the "anchor" group).
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Position 5: A small methyl ester.
In LD-5-DPE , the C5 methyl ester is replaced by a propyl ester . This modification preserves the dihydropyridine core and the bulky side chain but increases the steric bulk and lipophilicity of the C5 substituent.
Table 1: Physicochemical Comparison
| Feature | Lercanidipine (Parent) | Lercanidipine 5-Desmethyl-5-Propyl Ester |
| Molecular Formula | C₃₆H₄₁N₃O₆ | C₃₈H₄₅N₃O₆ |
| Molecular Weight | 611.73 g/mol | 639.78 g/mol |
| CAS Registry | 132866-11-6 | 1797124-83-4 |
| C5 Substituent | –COOCH₃ (Methyl) | –COOCH₂CH₂CH₃ (Propyl) |
| Lipophilicity (LogP) | High | Very High (Increased by ~C₂H₄) |
| Chromatographic Elution | Intermediate | Late Eluting (Retained longer on C18) |
3D Conformational Implications
The replacement of a methyl group with a propyl chain at C5 introduces additional rotational degrees of freedom. While the DHP ring adopts a boat conformation to position the 3-nitrophenyl group pseudo-axially (essential for calcium channel binding), the added bulk of the propyl group may subtly influence the "pucker" of the ring. However, the primary impact is hydrophobic , drastically affecting interaction with lipid bilayers and reversed-phase chromatography columns.
Mechanistic Origin: The Transesterification Pathway[6]
The presence of LD-5-DPE is almost exclusively linked to the use of n-propanol during the synthesis or purification of Lercanidipine Hydrochloride.
The Causality of Formation
Lercanidipine synthesis often involves a Hantzsch reaction or a condensation step where solvents are required. If n-propanol is used as a reaction solvent or for crystallization, and the environment is acidic (e.g., presence of HCl for salt formation), a transesterification reaction occurs. The high concentration of n-propanol drives the equilibrium, displacing the methoxy group at C5.
Key Risk Factor: High temperature and prolonged exposure to acidic n-propanol significantly increase the yield of this impurity.
Pathway Visualization
The following diagram illustrates the chemical transformation leading to LD-5-DPE.
Figure 1: Acid-catalyzed transesterification mechanism where n-propanol displaces the methyl ester group.
Analytical Profiling and Detection
Due to the structural similarity between the parent and the impurity, separating LD-5-DPE requires a robust HPLC method capable of resolving highly lipophilic compounds.
Chromatographic Logic
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Stationary Phase: A C18 (Octadecylsilane) column is essential. The propyl chain of LD-5-DPE interacts more strongly with the C18 chains than the methyl group of the parent, resulting in a longer retention time (RRT > 1.0) .
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Mobile Phase: A gradient of Buffer/Acetonitrile is preferred. Isocratic methods may result in excessive broadening of the impurity peak due to its high affinity for the stationary phase.
Self-Validating Experimental Protocol (HPLC)
Objective: Isolate and quantify LD-5-DPE in a Lercanidipine HCl drug substance sample.
Step-by-Step Methodology:
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Column Selection: Use a Zorbax SB-C18 (250 x 4.6 mm, 5 µm) or equivalent.[1][2] The "SB" (Stable Bond) is crucial if low pH buffers are used.
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Mobile Phase Preparation:
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Solvent A: Phosphate Buffer (pH 3.0 - 3.5). Dissolve 1.36g KH₂PO₄ in 1L water, adjust pH with orthophosphoric acid.
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Solvent B: Acetonitrile (HPLC Grade).
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Gradient Profile:
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Time 0: 50% B
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Time 15: 80% B (Ramps up organic to elute the lipophilic propyl impurity)
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Time 20: 80% B
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Time 21: 50% B
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Detection: UV at 240 nm . (Dihydropyridines have a characteristic absorption max around 238-240 nm and 360 nm; 240 nm provides higher sensitivity for impurities).
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System Suitability Criteria (Self-Validation):
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Resolution (Rs): > 2.0 between Lercanidipine and LD-5-DPE.
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Tailing Factor: < 1.5 for the impurity peak.
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Relative Retention Time (RRT): LD-5-DPE typically elutes at RRT ~1.2 to 1.3 relative to Lercanidipine.
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Table 2: Typical HPLC Retention Data
| Compound | Approx.[3][4][5][6][2][7][8][9][10][] Retention Time (min)* | RRT (Relative to Parent) |
| Lercanidipine HCl | 12.5 | 1.00 |
| LD-5-DPE | 15.8 | ~1.26 |
*Note: Absolute times vary by column dimensions and flow rate (1.0 mL/min standard).
Analytical Workflow Diagram
Figure 2: Analytical workflow distinguishing the impurity based on hydrophobicity-driven retention shifts.
Toxicological & SAR Implications
While specific toxicological data for LD-5-DPE is often proprietary, Structure-Activity Relationship (SAR) principles allow for authoritative extrapolation:
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Potency Shift: The calcium channel blocking activity of DHPs is highly sensitive to the ester sizes at C3 and C5. Asymmetric esters (like Lercanidipine) are optimized for specific binding kinetics. Replacing the small methyl group with a propyl group increases steric hindrance, potentially reducing affinity for the L-type calcium channel compared to the parent.
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Membrane Partitioning: Lercanidipine is unique for its "membrane bilayer approach" mechanism. It partitions into the lipid bilayer and approaches the channel laterally. LD-5-DPE is more lipophilic (calculated LogP increase > 0.5). This could lead to higher tissue retention or altered washout kinetics, potentially changing the duration of action unpredictably.
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Regulatory Status: As a structural analog, it is treated as a generic "related substance" under ICH Q3B(R2). If it exceeds the identification threshold (usually 0.10%), it must be characterized and qualified.
Control Strategies
To ensure LD-5-DPE remains below the qualification threshold (typically < 0.15%), the following control strategies are mandatory in the manufacturing process:
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Solvent Swap: Replace n-propanol with methanol or ethanol in the final crystallization steps. If the solvent matches the ester (methanol), transesterification is degenerate (methyl replaces methyl) and no impurity is formed.
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pH Control: Transesterification is acid-catalyzed. Ensure that if n-propanol must be used, the solution is kept neutral for as long as possible, or the temperature is kept low (< 40°C).
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Recrystallization: If the impurity is formed, it is difficult to remove due to similar solubility profiles. However, recrystallization from a solvent where the impurity is more soluble (e.g., pure ethyl acetate) can enrich the mother liquor with the impurity, leaving the pure crystal crop.
References
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National Center for Advancing Translational Sciences (NCATS). Lercanidipine 5-Desmethyl-5-Propyl Ester - Inxight Drugs. Retrieved from [Link]
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Vojta, J. et al. (2015). "A Fast, Stability-Indicating, and Validated Liquid Chromatography Method for the Purity Control of Lercanidipine Hydrochloride in Tablet Dosage Form." Journal of Analytical Methods in Chemistry. Retrieved from [Link]
- European Patent Office.EP1940790B1 - Polymorphic form of lercanidipine hydrochloride and process for the preparation thereof. (Discusses transesterification impurities).
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- 4. Lercanidipine 5-Desmethyl-5-Propyl Ester [lgcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl | 210579-71-8 | Benchchem [benchchem.com]
- 7. Lercanidipine 5-Desmethyl-5-Propyl Ester [drugs.ncats.io]
- 8. A Fast, Stability-Indicating, and Validated Liquid Chromatography Method for the Purity Control of Lercanidipine Hydrochloride in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
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